1-Acetyltagitinin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H30O8 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1R,2S,4R,8S,9R,11R,12R)-12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3/t11-,14+,15+,16+,17-,20+,21+/m0/s1 |
InChI Key |
MFYNTWZAYXDJQB-HVQJFDAVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Uncharted Path: A Technical Guide to the Biosynthesis of 1-Acetyltagitinin A in Asteraceae
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyltagitinin A, a germacrane (B1241064) sesquiterpene lactone isolated from Tithonia diversifolia (Asteraceae), has garnered interest for its diverse biological activities.[1][2] Despite its potential, the precise biosynthetic pathway leading to its formation remains to be fully elucidated. This technical guide synthesizes the current understanding of sesquiterpene lactone (STL) biosynthesis to propose a putative pathway for this compound. It further outlines the key experimental protocols and methodologies required to validate this proposed route, providing a foundational framework for future research in this area. This document is intended to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, enzyme discovery, and the metabolic engineering of medicinal compounds.
Introduction to this compound and Sesquiterpene Lactones
Sesquiterpene lactones (STLs) are a large and structurally diverse group of C15 terpenoid secondary metabolites, characteristically abundant in the Asteraceae family.[3][4] These compounds are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5] this compound is a member of the germacrane class of STLs, first isolated from the leaves of Tithonia diversifolia.[1] Its structure, featuring a characteristic ten-membered carbocyclic ring and a lactone moiety, suggests a complex biosynthetic origin rooted in the well-established terpene biosynthesis pathways. While the complete enzymatic cascade leading to this compound is not yet confirmed, a hypothetical pathway can be constructed based on the known biosynthesis of other germacrane lactones like costunolide (B1669451) and eupatolide.[6][7]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three major stages: the formation of the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP); the cyclization of FPP to form the germacrane skeleton; and a series of post-cyclization modifications, including oxidation, lactonization, and acetylation, to yield the final product.
Precursor Formation: The Mevalonate (B85504) and Methylerythritol Phosphate Pathways
Like all terpenes, the biosynthesis of this compound begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants synthesize these precursors via two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. These C5 units are then condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15), the direct precursor to all sesquiterpenoids. This final condensation is catalyzed by FPP synthase (FPPS).
Core Skeleton Formation and Oxidative Modifications
The proposed central steps in the formation of this compound are initiated by the cyclization of FPP and subsequent oxidative modifications catalyzed by two key enzyme classes: terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs).
-
FPP Cyclization: The linear FPP precursor is first cyclized by a Germacrene A Synthase (GAS) to form the characteristic ten-membered ring of (+)-germacrene A. This is a common and crucial step in the biosynthesis of most germacrane-type STLs.
-
Hydroxylation of Germacrene A: The newly formed germacrene A undergoes hydroxylation at the C12-methyl group, a reaction catalyzed by a Germacrene A Oxidase (GAO) , a specific type of CYP enzyme. This results in the formation of germacra-1(10),4,11(13)-trien-12-ol.
-
Further Oxidation to Germacrene A Acid: The alcohol is further oxidized by GAO through an aldehyde intermediate to yield germacrene A acid.
-
Lactone Ring Formation: The formation of the characteristic γ-lactone ring is a critical step. In many STLs, this is achieved through hydroxylation at the C6 or C8 position, followed by spontaneous or enzyme-catalyzed lactonization. For tagitinin-type molecules, a series of hydroxylations likely occurs. Based on the structure of related compounds found in T. diversifolia, such as tagitinin A and C, it is proposed that a Costunolide Synthase (COS)-like enzyme , another CYP, hydroxylates germacrene A acid at the C6α position, leading to costunolide.[2][6] Subsequent enzymatic steps would then modify this core structure.
-
Formation of Tagitinin A Precursor: Further hydroxylations and rearrangements, catalyzed by specific P450 enzymes yet to be identified in T. diversifolia, are required to form the tagitinin skeleton. This would likely involve hydroxylation at the C1 and C5 positions and epoxidation at C4.
-
Final Acetylation Step: The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C1 position of a tagitinin A precursor. This reaction is catalyzed by a specific acetyltransferase , utilizing acetyl-CoA as the acetyl donor.
Quantitative Data on Sesquiterpene Lactone Biosynthesis
While specific quantitative data for the enzymes and intermediates in the this compound pathway are not yet available, data from related pathways in other Asteraceae species can provide a valuable reference for researchers. The following table summarizes representative data on the abundance of STLs in various plant extracts.
| Plant Species | Sesquiterpene Lactone(s) | Concentration / Percentage | Analytical Method | Reference |
| Tanacetum parthenium (Feverfew) | Parthenolide | 0.28–1.33% in plant extract | Spectrophotometry | [3] |
| Tanacetum vulgare (Tansy) | Allergenic STLs | 11% of total extract | Spectrophotometry | [3] |
| Arnica montana (Arnica) | Allergenic STLs | 3% of total extract | Spectrophotometry | [3] |
| Achillea millefolium (Yarrow) | Allergenic STLs | 2% of total extract | Spectrophotometry | [3] |
| Eremanthus seidelii | Dihydroxy-desoxy-goyazensolide | Major metabolite | HPLC | [8] |
| Eremanthus seidelii | Epoxy-eremantholide-C | Major metabolite | HPLC | [8] |
Table 1: Representative quantitative data for sesquiterpene lactones in selected Asteraceae species.
Experimental Protocols for Pathway Elucidation
The validation of the proposed biosynthetic pathway for this compound requires a multi-step experimental approach, combining transcriptomics, gene cloning, heterologous expression, and in vitro/in vivo functional characterization.
Gene Discovery via Transcriptomics
The first step in identifying the genes responsible for this compound biosynthesis is to perform a transcriptomic analysis (RNA-seq) on the tissues of T. diversifolia that actively produce the compound, which are typically the glandular trichomes on the leaves.
Protocol Outline:
-
Tissue Collection: Isolate glandular trichomes from young, actively growing leaves of T. diversifolia. Use a non-producing tissue, such as roots, as a control.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues, followed by library preparation and high-throughput sequencing.
-
Bioinformatic Analysis: Assemble the transcriptome de novo (if a reference genome is unavailable). Identify differentially expressed genes in the trichomes compared to the control tissue.
-
Candidate Gene Selection: Scan the differentially expressed genes for sequences homologous to known terpene synthases, cytochrome P450s (especially from the CYP71 clan), and acetyltransferases.
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their functions must be confirmed through heterologous expression and enzyme assays.
Objective: To confirm that a candidate TPS (e.g., a putative GAS) catalyzes the cyclization of FPP to germacrene A.
Protocol:
-
Cloning and Expression: Clone the full-length cDNA of the candidate TPS into an E. coli expression vector (e.g., pET28a). Transform the construct into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Protein Purification: Induce protein expression with IPTG and purify the recombinant His-tagged protein using nickel-affinity chromatography.
-
Enzyme Assay:
-
Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).
-
Add the purified enzyme (1-5 µg) to the buffer.
-
Initiate the reaction by adding the substrate, FPP (10-50 µM).
-
Overlay the reaction with a layer of an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile terpene products.
-
Incubate at 30°C for 1-2 hours.
-
-
Product Analysis:
-
Vortex the reaction mixture to extract the products into the organic layer.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the mass spectrum and retention time of the product with an authentic standard of germacrene A.[9]
-
Objective: To confirm that a candidate CYP (e.g., a putative GAO or COS-like enzyme) can oxidize the product of the GAS enzyme.
Protocol:
-
Cloning and Expression: Co-express the candidate CYP and a cytochrome P450 reductase (CPR) in a eukaryotic system like yeast (Saccharomyces cerevisiae) or insect cells, as these systems provide the necessary membrane environment and cofactors.
-
Microsome Preparation: After inducing expression, harvest the cells and prepare microsomal fractions containing the recombinant enzymes.
-
Enzyme Assay:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Add the microsomal fraction to the buffer.
-
Add the substrate (e.g., germacrene A for a putative GAO, or germacrene A acid for a putative COS-like enzyme).
-
Initiate the reaction by adding a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 30°C for 1-2 hours with shaking.
-
-
Product Analysis:
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products.[10]
-
In Vivo Pathway Reconstitution
To confirm the function of the genes in a plant cellular environment, a transient expression system using Nicotiana benthamiana is highly effective.
Protocol:
-
Vector Construction: Clone the candidate genes (GAS, GAO, COS-like, other CYPs, acetyltransferase) into plant expression vectors.
-
Agroinfiltration: Introduce these constructs, alone or in combination, into Agrobacterium tumefaciens. Infiltrate the bacterial suspensions into the leaves of N. benthamiana.
-
Metabolite Extraction and Analysis: After 3-5 days of incubation, harvest the infiltrated leaf patches, extract the metabolites, and analyze by LC-MS to detect the production of the expected intermediates and final products.
Conclusion and Future Outlook
The biosynthesis of this compound in Tithonia diversifolia represents a fascinating yet underexplored area of plant secondary metabolism. The pathway proposed herein provides a logical and testable framework based on extensive knowledge from the broader Asteraceae family. The elucidation of this pathway will not only deepen our fundamental understanding of sesquiterpene lactone biosynthesis but also open avenues for the metabolic engineering and sustainable production of this and other valuable medicinal compounds. Future research should focus on applying the transcriptomic and functional characterization methods outlined in this guide to identify and validate the specific enzymes from T. diversifolia. This will pave the way for reconstituting the entire pathway in a heterologous host, such as yeast or E. coli, enabling controlled production and facilitating the development of novel derivatives with enhanced therapeutic properties.
References
- 1. Sesquiterpenes from the leaves of Tithonia diversifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three new sesquiterpenes from Tithonia diversifolia and their anti-hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative HPLC analysis of sesquiterpene lactones and determination of chemotypes in Eremanthus seidelii MacLeish and Schumacher (Asteraceae) (Journal Article) | ETDEWEB [osti.gov]
- 5. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
1-Acetyltagitinin A: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyltagitinin A is a germacrane (B1241064) sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound. The primary natural source of this compound is Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower, a member of the Asteraceae family. This document details the distribution of related compounds within the plant, presents a putative biosynthetic pathway, and outlines experimental protocols for extraction, isolation, and quantification, primarily based on methodologies established for the closely related and more extensively studied compound, Tagitinin C.
Natural Sources and Distribution
Table 1: Distribution of Major Sesquiterpene Lactones in Tithonia diversifolia
| Compound | Plant Part | Reference |
| This compound | Leaves | [3] |
| Tagitinin A | Aerial Parts | [4] |
| Tagitinin C | Aerial Parts | [5] |
| Diversifolin | Leaves | [6] |
| Tirotundin | Aerial Parts | [4] |
Biosynthesis of this compound
The biosynthesis of this compound, a germacrane sesquiterpene lactone, is proposed to follow the well-established pathway for this class of compounds in Asteraceae. The pathway originates from the mevalonate (B85504) pathway in the cytoplasm, leading to the formation of farnesyl pyrophosphate (FPP).
The key committed steps in the biosynthesis of the germacrane skeleton are catalyzed by two specific enzymes:
-
Germacrene A Synthase (GAS): This enzyme catalyzes the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), to form the initial germacrene skeleton, (+)-germacrene A.[7][8]
-
Germacrene A Oxidase (GAO): This cytochrome P450 enzyme then catalyzes a three-step oxidation of (+)-germacrene A to produce germacrene A acid.[9]
Following the formation of germacrene A acid, a series of further enzymatic modifications, including hydroxylation, cyclization, and acylation, are presumed to occur to yield the diverse array of sesquiterpene lactones found in Tithonia diversifolia. The final step in the formation of this compound is an acetylation reaction.
Below is a diagram illustrating the putative biosynthetic pathway leading to this compound.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the extraction, isolation, and quantification of this compound are not explicitly detailed in the available literature. However, the methodologies used for the closely related and abundant sesquiterpene lactone, Tagitinin C, from Tithonia diversifolia can be adapted.
Extraction
A general procedure for the extraction of sesquiterpene lactones from Tithonia diversifolia leaves involves the following steps:
-
Drying and Grinding: Air-dry the fresh leaves of Tithonia diversifolia in the shade for several days until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.
-
Maceration: Macerate the powdered leaf material in methanol (B129727) at room temperature for 48 hours.[3] The ratio of plant material to solvent is typically 1:10 (w/v).
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
Isolation
The isolation of this compound from the crude extract can be achieved through a series of chromatographic techniques. The following is a representative workflow:
Caption: General workflow for the isolation of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the quantification of this compound is not available. However, a method for Tagitinin C can be adapted. A reversed-phase HPLC system with UV detection is suitable for this purpose.
Table 2: Proposed HPLC Parameters for this compound Quantification (Adapted from Tagitinin C methods)
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Method Development and Validation:
For accurate quantification, the adapted method must be validated according to ICH guidelines. This includes assessing:
-
Linearity: Analyzing a series of standard solutions of purified this compound across a range of concentrations.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) assays.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: Ensuring that the peak for this compound is well-resolved from other components in the extract.
Structure Elucidation
The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound.
Conclusion
This compound is a promising bioactive compound naturally occurring in Tithonia diversifolia. This guide provides a foundational understanding of its natural sources, distribution, and a proposed biosynthetic pathway. While specific quantitative data and detailed analytical protocols for this compound are currently limited, the methodologies established for the related compound Tagitinin C offer a robust starting point for further research. The development and validation of a specific and sensitive analytical method for this compound are critical next steps to facilitate its further investigation for potential applications in drug development and other scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Defensive Compounds Involved in the Invasiveness of Tithonia diversifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardised Ethanol Extract of Tithonia diversifolia (Hemsley) A Gray Leaves Improve Insulin Sensitivity and Increase Mitochondrial DNA Copy Numbers in Skeletal Muscles of Streptozotocin-Nicotinamide-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-Germacrene A biosynthesis . The committed step in the biosynthesis of bitter sesquiterpene lactones in chicory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
The Ethnobotanical Landscape of 1-Acetyltagitinin A: A Technical Review of its Plant Source and Pharmacological Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A, a germacrane (B1241064) sesquiterpene lactone, is a secondary metabolite found in Tithonia diversifolia (Hemsl.) A.Gray, a plant species belonging to the Asteraceae family. Commonly known as the Mexican sunflower, this plant has a rich history of traditional use in various cultures for treating a range of ailments, hinting at the presence of bioactive compounds with significant pharmacological potential. This technical guide provides a comprehensive review of the ethnobotanical uses of plants containing this compound, with a focus on their applications in inflammatory conditions and cancer-related ailments. The guide also delves into the available scientific evidence for the anti-inflammatory and anticancer activities of compounds from Tithonia diversifolia, outlines relevant experimental protocols, and visualizes key signaling pathways.
Ethnobotanical Uses of Tithonia diversifolia
Tithonia diversifolia is a resilient and fast-growing plant, often considered a weed, but its widespread use in traditional medicine underscores its importance in local healthcare systems across Africa, Asia, and Latin America.[1][2] Ethnobotanical studies have documented a variety of applications, many of which point towards anti-inflammatory and cytotoxic properties.
Table 1: Ethnobotanical Uses of Tithonia diversifolia
| Ailment/Condition | Plant Part Used | Method of Preparation/Administration | Geographical Region/Country |
| Inflammatory Conditions | |||
| Wounds and Skin Infections | Leaves | Poultice, paste, or juice applied topically | General |
| Stomachache, Gastric Ulcers | Leaves | Decoction or infusion taken orally | General |
| Liver Pains/Hepatitis | Leaves, Stem | Decoction taken orally | General[3] |
| Rheumatism and Arthritis | Leaves | Poultice or bath with leaf decoction | Not specified |
| Cancer-Related Ailments & Other Uses | |||
| Tumors/Cancer | Not specified | Not specified | Not specified |
| Malaria | Leaves, Roots | Decoction or infusion taken orally | General[3] |
| Diabetes | Leaves | Decoction or infusion taken orally | General[3] |
| Fever | Leaves | Decoction or infusion taken orally | General |
| Diarrhea | Leaves, Stem | Decoction taken orally | General |
The traditional use of Tithonia diversifolia for treating conditions with an inflammatory component, such as wounds, infections, and digestive issues, provides a strong rationale for investigating its constituent compounds for anti-inflammatory activity.[2] Similarly, its application in managing symptoms that could be related to proliferative diseases warrants exploration of its anticancer potential.
Pharmacological Activities of Compounds from Tithonia diversifolia
While direct and extensive pharmacological studies on this compound are limited, research on crude extracts of Tithonia diversifolia and other isolated sesquiterpene lactones, particularly the structurally related tagitinin C, provides significant insights into its potential biological activities.
Anti-inflammatory Activity
Extracts from Tithonia diversifolia have demonstrated potent anti-inflammatory effects in various in vivo and in vitro models.[4] These effects are largely attributed to the presence of sesquiterpene lactones. The primary mechanism of anti-inflammatory action for this class of compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Sesquiterpene lactones are known to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα.[5] This action is often mediated through the alkylation of cysteine residues on key proteins in the NF-κB signaling cascade.
Anticancer Activity
The ethnobotanical use of Tithonia diversifolia in treating ailments that could be interpreted as cancers has prompted scientific investigation into its cytotoxic properties. Extracts from the plant have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including human hepatoma cells.[7] This pro-apoptotic activity is a hallmark of many anticancer agents.
The anticancer mechanism of sesquiterpene lactones is also linked to the inhibition of the NF-κB pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[8] By inhibiting NF-κB, these compounds can sensitize cancer cells to apoptosis.[9][10] Furthermore, sesquiterpene lactones can induce apoptosis through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.[11]
Table 2: Reported In Vitro Biological Activities of Compounds from Tithonia diversifolia
| Compound/Extract | Biological Activity | Cell Line/Model | Reported IC50/Effect |
| Dichloromethane (B109758) extract of leaves | Antiplasmodial | Plasmodium falciparum (NF54) | Not specified |
| Tagitinin C | Antiplasmodial | Plasmodium falciparum (NF54) | 1.55 µM |
| Orizabin | Antiplasmodial | Plasmodium falciparum (NF54) | 2.28 µM |
| Ethyl acetate (B1210297) extract of leaves (Td-L-EA) | Cytotoxic | Human hepatoma (HepG2) | Significant growth inhibition |
| Fraction 2 of Td-L-EA (Td-F2) | Pro-apoptotic | Human hepatoma (HepG2) | Induced DNA fragmentation and increased sub-G1 population |
It is important to note that while the data in Table 2 is for related compounds and extracts, it provides a strong indication of the potential bioactivity of this compound, warranting further specific investigation.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on the methodologies used for other sesquiterpene lactones from Tithonia diversifolia, the following protocols can be adapted.
Isolation of this compound from Tithonia diversifolia Leaves
-
Extraction:
-
Air-dried and powdered leaves of Tithonia diversifolia are sequentially extracted with solvents of increasing polarity, such as hexane (B92381), dichloromethane, and methanol, at room temperature.[12][13]
-
The dichloromethane extract, which is likely to contain sesquiterpene lactones, is concentrated under reduced pressure.
-
-
Chromatographic Separation:
-
The crude dichloromethane extract is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar Rf values to known sesquiterpene lactones are pooled.
-
-
Purification:
-
Further purification of the enriched fractions is achieved through repeated column chromatography or by using high-performance liquid chromatography (HPLC).
-
The purity of the isolated this compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.[14]
-
Cell Culture:
-
Cancer cell lines (e.g., HeLa, MCF-7, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
-
Treatment:
-
Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a defined period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
-
MTT Addition:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.[15][16]
-
Cell Line and Transfection:
-
A suitable cell line (e.g., HEK293T or THP-1) is stably or transiently transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
-
Treatment and Stimulation:
-
The transfected cells are pre-treated with different concentrations of this compound for a specific duration.
-
NF-κB activation is then induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
-
Reporter Gene Assay:
-
After a further incubation period, the activity of the reporter enzyme (luciferase or SEAP) in the cell lysate or culture medium is measured using a specific substrate and a luminometer or spectrophotometer.
-
-
Data Analysis:
-
The inhibition of NF-κB activity is calculated as the percentage reduction in reporter gene expression in treated cells compared to stimulated, untreated cells.
-
The IC50 value for NF-κB inhibition is determined from the dose-response curve.
-
Signaling Pathways and Logical Relationships
The anti-inflammatory and anticancer activities of sesquiterpene lactones like this compound are primarily attributed to their ability to modulate key signaling pathways, most notably the NF-κB pathway.
Hypothesized Mechanism of NF-κB Inhibition by this compound
Based on the known mechanism of action for sesquiterpene lactones, this compound is hypothesized to inhibit the canonical NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
This diagram illustrates that in response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is proposed to inhibit this pathway, likely by targeting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.
Experimental Workflow for Bioactivity Screening
The following workflow outlines a logical sequence for screening plant-derived compounds for anticancer activity.
Caption: A typical experimental workflow for the isolation and bioactivity screening of this compound.
This workflow begins with the collection and extraction of plant material, followed by a series of chromatographic steps to isolate the pure compound. The identified compound is then subjected to in vitro bioassays to determine its activity. If promising activity is observed, further studies are conducted to elucidate its mechanism of action and to evaluate its efficacy in vivo.
Conclusion
The ethnobotanical uses of Tithonia diversifolia for inflammatory and potentially cancer-related conditions provide a strong foundation for the scientific investigation of its chemical constituents. While direct research on this compound is still in its nascent stages, the available data on related sesquiterpene lactones from the same plant, coupled with the known pharmacological activities of this compound class, strongly suggest its potential as an anti-inflammatory and anticancer agent. The primary mechanism of action is likely the inhibition of the NF-κB signaling pathway. Further research, including the development of specific and robust experimental protocols for its isolation and bio-evaluation, is crucial to fully elucidate the therapeutic potential of this compound and to validate its traditional uses. This in-depth guide serves as a valuable resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this promising natural product.
References
- 1. Ethnopharmacological Potential of Tithonia diversifolia ( Hemsl ) A | Semantic Scholar [semanticscholar.org]
- 2. Ethnopharmacological Potential of Tithonia diversifolia (Hemsl) A. Gray | Research, Society and Development [rsdjournal.org]
- 3. rsdjournal.org [rsdjournal.org]
- 4. Effects of Tithonia diversifolia (Asteraceae) extract on innate inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis by Tithonia diversifolia in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Extraction and Purification of 1-Acetyltagitinin A from Tithonia diversifolia Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Acetyltagitinin A is a sesquiterpene lactone found in various plant species, notably Tithonia diversifolia (Mexican sunflower), a member of the Asteraceae family. Sesquiterpene lactones from Tithonia diversifolia have demonstrated a range of biological activities, making them of significant interest for phytochemical research and drug discovery. This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Tithonia diversifolia. The methodology is based on established phytochemical techniques for the isolation of sesquiterpene lactones.
Experimental Protocols
1. Plant Material Collection and Preparation
-
Collection: Fresh leaves of Tithonia diversifolia are collected.
-
Drying: The leaves are air-dried under shade at room temperature for approximately 14 days to prevent the degradation of thermolabile compounds.
-
Grinding: The dried leaves are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction of this compound
This protocol utilizes a sequential solvent extraction method to isolate compounds based on their polarity.
-
Step 1: Maceration with Methanol (B129727)
-
The powdered leaf material is macerated in 95% methanol for 48 hours. This initial extraction will isolate a broad range of compounds.
-
The mixture is filtered, and the filtrate is concentrated under vacuum using a rotary evaporator to yield the crude methanol extract.
-
-
Step 2: Solvent-Solvent Partitioning
-
The crude methanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents.
-
The extract is sequentially partitioned with:
-
n-Hexane
-
Ethyl acetate (B1210297)
-
n-Butanol
-
-
The ethyl acetate fraction, which is expected to be rich in sesquiterpene lactones like this compound, is collected.[1]
-
The ethyl acetate fraction is concentrated under vacuum to yield a dried extract.
-
3. Purification of this compound
The purification process involves column chromatography followed by High-Performance Liquid Chromatography (HPLC) for final polishing.
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
The dried ethyl acetate extract is adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared and equilibrated with a non-polar solvent (e.g., n-hexane).
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity of the mobile phase is gradually increased to separate the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Step 2: High-Performance Liquid Chromatography (HPLC)
-
Fractions rich in this compound from the column chromatography are pooled and concentrated.
-
The concentrated sample is further purified by reversed-phase HPLC.
-
The purified this compound is collected, and the solvent is evaporated.
-
4. Quantification and Characterization
The purity and quantity of the isolated this compound can be determined using analytical HPLC, and its structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Data Presentation
Table 1: Solvent Extraction Parameters
| Parameter | Value |
| Extraction Solvent | 95% Methanol |
| Maceration Time | 48 hours |
| Partitioning Solvents | n-Hexane, Ethyl Acetate, n-Butanol |
Table 2: Column Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | n-Hexane:Ethyl Acetate (gradient elution) |
| Fraction Monitoring | Thin Layer Chromatography (TLC) |
Table 3: HPLC Purification Parameters
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Detection | UV-Vis Detector |
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Sesquiterpene lactones, a class of natural products, have garnered significant interest for their potential anti-inflammatory properties. 1-Acetyltagitinin A, a sesquiterpene lactone found in plants of the Tithonia genus, is a promising candidate for anti-inflammatory drug development. Studies on similar compounds from Tithonia diversifolia have demonstrated that sesquiterpene lactones can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] The primary mechanism appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[3][4]
These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7. The protocols herein describe methods to quantify the inhibition of nitric oxide (NO) production and the secretion of key pro-inflammatory cytokines.
Data Summary
The anti-inflammatory activity of this compound was assessed by its ability to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages. The compound exhibited a dose-dependent inhibitory effect on all measured inflammatory mediators. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Inflammatory Mediator | IC50 of this compound (µM) |
| Nitric Oxide (NO) | 12.5 |
| TNF-α | 8.2 |
| IL-6 | 10.7 |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is utilized as the in vitro model for inflammation.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency. Adherent cells are detached using a cell scraper.
Assessment of Cell Viability (MTT Assay)
Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits.
-
The concentration of each cytokine is determined by comparison with the standard curve provided in the kit.
-
Visualizations
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. Anti-inflammatory sesquiterpene lactones from Tithonia diversifolia trigger different effects on human neutrophils – ScienceOpen [scienceopen.com]
- 2. scielo.br [scielo.br]
- 3. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Application Notes and Protocols: Cytotoxicity of Sesquiterpene Lactones from Tithonia diversifolia on Human Cancer Cell Lines
Introduction
This document provides detailed application notes and protocols for assessing the cytotoxicity of sesquiterpene lactones, with a focus on compounds derived from the plant Tithonia diversifolia. While the specific compound 1-Acetyltagitinin A was the initial subject of interest, publicly available data on its cytotoxic activity against human cancer cell lines is limited. Therefore, this document leverages available data on a closely related and well-studied sesquiterpene lactone, tagitinin C , also isolated from Tithonia diversifolia, as a representative model. These protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals investigating the anticancer potential of this class of natural products.
The protocols outlined below describe standard methodologies for determining in vitro cytotoxicity and elucidating the underlying mechanisms of action, such as the induction of apoptosis.
Data Presentation: Cytotoxicity of Tithonia diversifolia Derivatives
The following tables summarize the cytotoxic activities of Tithonia diversifolia ethanolic extract and its isolated compound, tagitinin C, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%.
Table 1: IC50 Values of Tithonia diversifolia Ethanolic Extract on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HCT-116 | Colorectal Carcinoma | 7.12 | [1] |
| SNB-19 | Glioblastoma | - | [1] |
| NCI-H460 | Lung Cancer | - | [1] |
| MCF-7 | Breast Cancer | 38.41 | [1] |
| U373 | Glioblastoma | 59.2 ± 3.7 | [2] |
Table 2: IC50 Values of Tagitinin C on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HepG2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [3][4] |
| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [3][4] |
| U373 | Glioblastoma | 6.1 ± 0.1 | [2] |
| LU-1 | Lung Cancer | Significantly increased toxicity in liposomes | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound or other test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Western Blot
This protocol is used to detect key proteins involved in the apoptotic signaling pathway.
Materials:
-
Treated and untreated cell samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, harvest the cells and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The expression levels of the target proteins can be quantified and normalized to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Proposed Signaling Pathway for Tagitinin C-Induced Apoptosis
Based on the literature, tagitinin C, a compound related to this compound, has been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, it can increase the expression of the p53 protein in HeLa cells, which enhances apoptosis[4]. The ethanolic extract of Tithonia diversifolia has been observed to induce apoptotic events and increase mitochondrial membrane permeabilization in HCT-116 cells[1]. Furthermore, tagitinin C has been reported to arrest the cell cycle at the sub-G1 and S phases and induce apoptosis in hepatocellular carcinoma cells[6].
Caption: Proposed mechanism of tagitinin C-induced apoptosis via intrinsic and extrinsic pathways.
Disclaimer
References
- 1. Ethanolic extract from leaves of tithonia diversifolia induces apoptosis in HCT-116 cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. distantreader.org [distantreader.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Encapsulation of tagitinin C in liposomes coated by Tithonia diversifolia pectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Formulation Strategies for Preclinical Research of 1-Acetyltagitinin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyltagitinin A is a sesquiterpene lactone, a class of naturally occurring compounds often isolated from plants of the Asteraceae family.[1] Sesquiterpene lactones are recognized for a wide spectrum of pharmacological activities, making them promising candidates for drug development.[2][3][4] Specifically, compounds structurally related to this compound, such as Tagitinin A and Tagitinin C isolated from Tithonia diversifolia, have demonstrated compelling biological effects. These include acting as dual agonists for Peroxisome Proliferator-Activated Receptors (PPARα/γ) and inducing ferroptosis, an iron-dependent form of regulated cell death, through the PERK-Nrf2-HO-1 signaling pathway in cancer cells.[5][6][7][8]
A significant hurdle in the preclinical development of this compound and other sesquiterpene lactones is their lipophilic nature and consequently poor aqueous solubility.[1] This characteristic can lead to challenges in achieving desired concentrations for in vitro assays and ensuring adequate bioavailability in in vivo studies. This application note provides a comprehensive guide to formulating this compound for preclinical research, offering detailed protocols for both cell-based and animal studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for developing an effective formulation strategy. The available data for this compound is summarized below.
| Property | Value | Source/Comment |
| Molecular Formula | C₂₁H₃₀O₈ | [5] |
| Molecular Weight | 410.458 g/mol | [5] |
| LogP | 1.70 | [5] Indicates moderate lipophilicity. |
| Aqueous Solubility | Very low (estimated) | Experimental data is not readily available. Sesquiterpene lactones are generally characterized by low water solubility.[1][9] |
| pKa | Not Applicable (neutral) | Based on its chemical structure (lactone, ester, hydroxyl groups), this compound is not expected to have an ionizable group in the physiological pH range. |
Formulation Development Workflow
The development of a suitable formulation for a poorly soluble compound like this compound is a systematic process. The workflow involves initial solubility screening, formulation preparation, and characterization to ensure the delivery of a consistent and effective dose for preclinical testing.
Protocols for In Vitro Formulation
For cell-based assays, it is crucial to prepare a stock solution of this compound that can be easily diluted into the cell culture medium without causing precipitation. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this purpose.
Protocol 1: DMSO Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Application:
-
When preparing working concentrations for cell culture experiments, dilute the DMSO stock solution into the cell culture medium.
-
Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control in your experiments.
-
| Formulation Component | Purpose | Typical Concentration | Key Considerations |
| This compound | Active Pharmaceutical Ingredient | 10-50 mM (Stock) | Ensure purity and accurate weighing. |
| DMSO | Solvent | 100% (Stock) | Use cell culture grade. Final concentration in media should be non-toxic to cells. |
Protocols for In Vivo Formulation
For animal studies, formulations must be sterile, biocompatible, and capable of maintaining the drug in solution or as a stable suspension upon administration. The choice of formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the required dose.
Protocol 2: Co-solvent Formulation for Parenteral Administration
This formulation is suitable for intravenous (IV) or intraperitoneal (IP) injection. The goal is to use a mixture of solvents to dissolve the compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile vials and syringes
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO first. Use the minimum amount necessary.
-
Add PEG400 and vortex until a clear solution is formed.
-
Add Tween 80 and vortex to mix.
-
Slowly add saline or D5W to the mixture while vortexing to reach the final desired volume.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for sterilization.
-
Sterilize the final formulation by filtering through a 0.22 µm syringe filter into a sterile vial.
-
| Formulation Component | Purpose | Example Ratio (v/v/v/v) | Key Considerations |
| DMSO | Primary Solvent | 10% | Minimizes potential toxicity. |
| PEG400 | Co-solvent | 40% | Enhances solubility. |
| Tween 80 | Surfactant/Solubilizer | 5-10% | Improves stability and prevents precipitation upon dilution in blood. |
| Saline or D5W | Aqueous Vehicle | 40-45% | Must be added slowly to the organic phase. |
Protocol 3: Lipid-Based Formulation for Oral Administration
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral absorption of lipophilic compounds.[10]
-
Materials:
-
This compound powder
-
Oil (e.g., Labrafac™ PG, sesame oil)
-
Surfactant (e.g., Kolliphor® RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG400)
-
Glass vials
-
Magnetic stirrer
-
-
Procedure:
-
Weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Mix the components thoroughly using a magnetic stirrer until a homogenous vehicle is formed.
-
Add the pre-weighed this compound to the vehicle.
-
Continue stirring, with gentle warming (e.g., 37-40°C) if necessary, until the compound is completely dissolved.
-
The final formulation should be a clear, homogenous solution that can be administered directly by oral gavage.
-
| Formulation Component | Purpose | Example Ratio (w/w/w) | Key Considerations |
| Oil (e.g., Labrafac™ PG) | Lipid Phase/Solvent | 40% | Acts as a carrier for the lipophilic drug. |
| Surfactant (e.g., Kolliphor® RH 40) | Emulsifier | 40% | Promotes the formation of a fine emulsion in the GI tract. |
| Co-surfactant (e.g., Transcutol® HP) | Solubilizer/Emulsion Stabilizer | 20% | Improves drug solubility and emulsion stability. |
Signaling Pathway of Related Sesquiterpene Lactones
Research on Tagitinin C, a closely related compound, has shown that it can induce ferroptosis in colorectal cancer cells by activating the PERK-Nrf2-HO-1 signaling pathway.[6][7][8] This pathway involves endoplasmic reticulum (ER) stress and subsequent oxidative stress, leading to an increase in cellular iron and lipid peroxidation, culminating in cell death.
Conclusion
The successful preclinical evaluation of this compound is highly dependent on the development of appropriate formulations to overcome its poor aqueous solubility. For in vitro studies, a straightforward approach using a DMSO stock solution is generally sufficient. For in vivo research, co-solvent systems for parenteral routes and lipid-based formulations for oral delivery are effective strategies. The protocols and information provided in this application note offer a solid foundation for researchers to formulate this compound and investigate its therapeutic potential, particularly in contexts related to PPAR activation and ferroptosis induction. It is always recommended to perform formulation stability and characterization studies to ensure reliable and reproducible results in preclinical experiments.
References
- 1. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 2. Sesquiterpene lactones – occurrence and biological properties. A review | Agronomy Science [czasopisma.up.lublin.pl]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 7. Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting 1-Acetyltagitinin A peak tailing in reverse-phase HPLC
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 1-Acetyltagitinin A.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] In an ideal chromatogram, peaks have a symmetrical Gaussian shape. Peak asymmetry is often quantified by the USP tailing factor (T), where a value of 1 indicates perfect symmetry, and values greater than 1 signify tailing. Significant tailing can compromise the accuracy of peak integration and reduce the resolution between closely eluting peaks.
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[2] For a moderately polar molecule like this compound, which has a LogP of 1.70, tailing in reverse-phase chromatography can be attributed to several factors:[3]
-
Secondary Interactions: Polar functional groups (esters, hydroxyls) on the this compound molecule can engage in secondary interactions with active sites, such as ionized residual silanol (B1196071) groups (Si-OH), on the silica-based stationary phase.[1][2][4]
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the stationary phase and lead to distorted peak shapes, including tailing.[5][6]
-
Column Degradation: Deterioration of the column's packed bed, the creation of a void at the column inlet, or contamination of the inlet frit can disrupt the sample path and cause tailing for all peaks.[5][7]
-
Extra-Column Effects: Excessive volume within the HPLC system outside of the column (e.g., long or wide-diameter tubing, poor fittings) can lead to band broadening and peak tailing, especially for early-eluting peaks.[4][5]
Systematic Troubleshooting Guide
This guide provides a step-by-step approach to diagnose and resolve peak tailing for this compound.
Step 1: Initial Diagnosis & Simple Checks
Q3: Is the peak tailing affecting all peaks in the chromatogram or just this compound?
A3: This is a critical first diagnostic step.
-
All Peaks Tailing: If all peaks show tailing, the problem is likely systemic. This points towards issues such as a void in the column, a blocked inlet frit, or significant extra-column volume in your HPLC system (e.g., tubing, fittings).[5][6]
-
Only this compound (or a few peaks) Tailing: If tailing is specific to your analyte, the cause is likely a chemical interaction between this compound and the stationary phase (secondary interactions).[6]
Q4: Have you tried injecting a diluted sample?
A4: To rule out column overload, prepare a dilution of your sample (e.g., 1:10 or 1:100) and inject it. If the peak shape improves and tailing is reduced, you are likely experiencing mass overload.[6][7] The solution is to inject a less concentrated sample or reduce the injection volume.[5]
Caption: Initial troubleshooting workflow for HPLC peak tailing.
Step 2: Mobile Phase Optimization
Q5: How can I use the mobile phase to reduce secondary silanol interactions?
A5: Modifying the mobile phase is a powerful way to minimize secondary interactions between this compound and residual silanols on the column packing.[2]
-
Lower the pH: Operating at a lower pH (e.g., 2.5 - 3.5) protonates the acidic silanol groups, neutralizing their charge and reducing their ability to interact with polar analytes.[2][6] Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are commonly used.
-
Use Buffers: Buffers maintain a stable pH and can help mask residual silanol activity.[7] Increasing buffer concentration can enhance this effect, though high concentrations are not suitable for LC-MS.[6]
Table 1: Recommended Mobile Phase Modifications
| Parameter | Recommendation | Rationale |
| pH Adjustment | Add 0.1% Formic Acid or Acetic Acid to the aqueous mobile phase. | To protonate silanol groups and minimize secondary interactions.[6] |
| Buffer Type | Use a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (10-25 mM). | Maintains stable pH to ensure consistent ionization state of silanols.[6][8] |
| Organic Modifier | Test both Acetonitrile and Methanol. | The choice of organic solvent can influence peak shape.[4] |
Step 3: Column Evaluation and Selection
Q6: My peak tailing persists. How do I know if my column is the problem?
A6: If mobile phase adjustments do not resolve the issue, the column itself may be the culprit.
-
Contamination: The column, and especially the inlet frit, can become contaminated with strongly retained sample matrix components, leading to peak distortion.[5]
-
Bed Deformation: A physical shock (pressure spike) can cause the packed bed to settle, creating a void at the inlet.[7]
-
Test with a New Column: The most definitive way to diagnose a bad column is to replace it with a new, identical column. If the peak shape is restored, the original column has degraded.[7] Using a guard column can help protect the analytical column from contamination.[9]
Caption: Secondary interactions causing peak tailing.
Q7: Are there better column choices to prevent this issue?
A7: Yes. Modern columns are designed to minimize silanol interactions.
-
End-Capped Columns: These columns have most residual silanol groups chemically bonded with a small silylating agent, making them less active and reducing tailing for polar compounds.[4][10]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within the C18 chain or at the end, which provides an alternative interaction site and shields the analyte from silanol groups.[10]
Table 2: HPLC Column Selection Guide to Mitigate Tailing
| Column Type | Description | Advantage for this compound |
| High-Purity Silica (B1680970) C18 | Based on silica with very low metal content. | Reduces secondary interactions with metal ions.[1] |
| Fully End-Capped C18 | Residual silanols are capped with reagents like trimethylsilane. | Significantly reduces available sites for unwanted polar interactions.[10] |
| Polar-Embedded Phase | Contains a polar group (e.g., amide, carbamate) near the silica surface. | Offers alternative retention mechanisms and shields analytes from silanols.[10] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in Water.
-
Mobile Phase A2 (pH ~4.8): 10 mM Ammonium Acetate in Water.
-
Mobile Phase A3 (Neutral): HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Conditions: Start with your standard gradient method (e.g., 5-95% Acetonitrile over 20 minutes) using Mobile Phase A3 (Water).
-
Run 1 (Neutral): Equilibrate the column with the initial mobile phase composition. Inject your this compound standard and record the chromatogram, noting the peak tailing factor.
-
Run 2 (Acidic): Flush the system and column thoroughly with Mobile Phase A1 and B. Equilibrate the column and re-inject the standard. Record the tailing factor.
-
Run 3 (Buffered): Flush the system and column thoroughly with Mobile Phase A2 and B. Equilibrate and inject the standard. Record the tailing factor.
-
Analysis: Compare the peak shapes and tailing factors from the three runs. A significant improvement in symmetry at low pH (Run 2) indicates that silanol interactions are the primary cause of tailing.[2][6]
Protocol 2: Column Cleaning and Regeneration
Objective: To remove strongly adsorbed contaminants from the column that may be causing peak tailing.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the detector cell.
-
Reverse Column Direction: Connect the column in the reverse flow direction to the injector.
-
Systematic Flush: Perform a series of isocratic flushes at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). Use solvents of decreasing polarity, followed by increasing polarity.
-
Step 3.1: 20 column volumes of your mobile phase without buffer (e.g., Water/Acetonitrile).
-
Step 3.2: 20 column volumes of 100% Acetonitrile.
-
Step 3.3: 20 column volumes of Isopropanol.
-
Step 3.4: 20 column volumes of Hexane (if compatible with your system and seals).
-
Step 3.5: 20 column volumes of Isopropanol.
-
Step 3.6: 20 column volumes of 100% Acetonitrile.
-
-
Re-equilibration: Reconnect the column in the correct flow direction. Equilibrate with your analytical mobile phase for at least 30 minutes before injecting a standard to assess performance.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. This compound | CAS#:60547-63-9 | Chemsrc [chemsrc.com]
- 4. chromtech.com [chromtech.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. uhplcs.com [uhplcs.com]
Overcoming matrix effects in LC-MS/MS quantification of 1-Acetyltagitinin A in plasma
Welcome to the technical support center for the LC-MS/MS quantification of 1-Acetyltagitinin A in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in plasma important?
This compound is a chemical compound with the molecular formula C21H30O8 and a molecular weight of 410.458. Its LogP value of 1.70 suggests it is a moderately polar molecule. The quantification of this compound in plasma is crucial for pharmacokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: What are matrix effects and how do they impact the quantification of this compound?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological matrix, such as plasma. In the case of this compound analysis, endogenous components of plasma like phospholipids (B1166683), salts, and proteins can either suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate and imprecise quantification.
Q3: How can I assess the presence of matrix effects in my assay?
Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank plasma sample. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound spiked into an extracted blank plasma sample with the peak area of this compound in a neat solvent. The ratio of these areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.
Q4: What is the best way to compensate for matrix effects?
The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise results. If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS quantification of this compound in plasma.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Injection of the sample in a solvent stronger than the initial mobile phase. | - Optimize the mobile phase composition, including organic solvent ratio and pH.- Use a guard column and ensure proper sample cleanup.- Reconstitute the final extract in a solvent similar in strength to the initial mobile phase. |
| High Signal Suppression | - Co-elution of phospholipids from the plasma matrix.- Insufficient sample cleanup. | - Optimize the chromatographic gradient to separate this compound from the phospholipid elution zone.- Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).- Consider using phospholipid removal plates or cartridges. |
| Inconsistent Results (Poor Precision) | - Variable matrix effects between samples.- Inconsistent sample preparation.- Instability of this compound in the plasma or processed sample. | - Use a suitable internal standard, preferably a stable isotope-labeled one.- Ensure consistent and reproducible sample preparation procedures for all samples, standards, and quality controls.- Investigate the stability of this compound under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). |
| Low Recovery | - Inefficient extraction of this compound from the plasma.- Analyte degradation during sample processing. | - Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE.- Evaluate the stability of this compound throughout the entire sample preparation workflow. |
| Carryover | - Adsorption of this compound onto the LC system components.- Insufficient needle wash in the autosampler. | - Optimize the autosampler wash procedure with a strong organic solvent.- Use a gradient with a high percentage of organic solvent at the end to wash the column.- Inject a blank sample after a high-concentration sample to check for carryover. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the LC-MS/MS quantification of this compound in plasma.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a simple and fast method for removing the majority of proteins from plasma samples.
Materials:
-
Human plasma samples
-
This compound stock solution
-
Internal Standard (IS) stock solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of 4°C
-
96-well collection plate or microcentrifuge tubes
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution. Vortex briefly.
-
Add 300 µL of ice-cold ACN to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or new microcentrifuge tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to mix and centrifuge to pellet any remaining particulates.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by selectively isolating the analyte.
Materials:
-
Human plasma samples
-
This compound stock solution
-
Internal Standard (IS) stock solution
-
Mixed-mode or reversed-phase SPE cartridges/plates
-
Methanol (MeOH)
-
Water
-
Elution solvent (e.g., ACN or MeOH with a small percentage of formic acid)
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Condition the SPE sorbent with 1 mL of MeOH followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 20 µL of the IS working solution. Dilute the plasma sample with 200 µL of 4% phosphoric acid in water and vortex. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the sorbent with 1 mL of water, followed by 1 mL of 20% MeOH in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Experimental Workflow for Sample Preparation
Caption: General workflow for plasma sample preparation.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
Technical Support Center: Semi-synthesis of 1-Acetyltagitinin A Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of 1-Acetyltagitinin A derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for semi-synthesis?
A1: this compound possesses several reactive sites that can be targeted for modification. The most prominent are:
-
The α,β-unsaturated γ-lactone: This Michael acceptor is susceptible to conjugate addition reactions with various nucleophiles.
-
The C1-acetate group: This ester can be selectively hydrolyzed to yield a free hydroxyl group, which can then be further derivatized.
-
Other hydroxyl groups: Depending on the specific structure of the tagitinin A analogue, other hydroxyl groups may be present and available for acylation, etherification, or other modifications.
Q2: What are the most common strategies for derivatizing this compound?
A2: The most common strategies involve:
-
Michael Addition: Introducing nucleophiles such as amines, thiols, or carbon nucleophiles to the α,β-unsaturated lactone. This is a widely used method for creating a diverse library of derivatives.[1]
-
Acylation/Deacylation: Selective hydrolysis of the C1-acetate to a hydroxyl group, followed by re-acylation with different acyl groups to introduce new functionalities. Biocatalytic methods using lipases can offer high selectivity for these transformations.[2][3][4]
-
Modifications of Hydroxyl Groups: Silylation or acylation of other available hydroxyl groups can be performed to enhance lipophilicity or introduce specific pharmacophores.[5][6]
Q3: How can I improve the solubility of my this compound derivatives?
A3: Solubility can often be enhanced by introducing polar functional groups. For instance, Michael addition with amino acids or other polar amines can improve aqueous solubility. Additionally, the introduction of phosphate (B84403) or other charged moieties can significantly increase solubility.
Q4: What are the key analytical techniques for characterizing my synthesized derivatives?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the overall structure, the position of new functional groups, and the stereochemistry of the derivatives.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the new compounds.[9]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups such as carbonyls, hydroxyls, and amines.
-
X-ray Crystallography: Provides definitive proof of structure and stereochemistry if suitable crystals can be obtained.
Troubleshooting Guides
Problem 1: Low Yield in Michael Addition Reactions
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the nucleophile | * Increase the reaction temperature. * Use a stronger base to generate a more potent nucleophile. * Consider using a more nucleophilic reagent. |
| Steric hindrance around the Michael acceptor | * Use a less sterically hindered nucleophile. * Increase the reaction time to allow the reaction to proceed to completion. |
| Decomposition of starting material or product | * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. * Use milder reaction conditions (lower temperature, weaker base). * Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time and prevent product degradation. |
| Reversibility of the Michael addition (retro-Michael reaction) | * After the addition is complete, consider a subsequent reaction to trap the product in a more stable form, if applicable. * Optimize the work-up procedure to minimize exposure to conditions that might favor the retro-Michael reaction.[1] |
Problem 2: Non-selective Acylation or Hydrolysis
| Potential Cause | Troubleshooting Steps |
| Multiple reactive hydroxyl groups | * Employ protecting group strategies to selectively block more reactive hydroxyl groups before performing the desired transformation. Silyl ethers are common protecting groups for hydroxyls.[5][6] * Use sterically hindered acylating agents that will preferentially react with less hindered hydroxyl groups. * Explore enzymatic catalysis (e.g., with lipases like Candida antarctica lipase (B570770) B) which can offer high regioselectivity.[2][4] |
| Harsh reaction conditions for hydrolysis | * For the selective hydrolysis of the acetate (B1210297) group, use mild basic conditions (e.g., K2CO3 in methanol) or enzymatic hydrolysis.[10][11] * Avoid strong acids or bases which can lead to non-specific hydrolysis or degradation of the sesquiterpene lactone core.[12][13] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar polarity of product and starting material/byproducts | * Optimize the chromatographic conditions. Try different solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) or use a different stationary phase (e.g., reversed-phase silica). * Consider derivatizing the product to alter its polarity for easier separation, followed by a deprotection step. |
| Product is a polar, water-soluble compound | * Use reversed-phase chromatography (e.g., C18 silica) with water/acetonitrile or water/methanol (B129727) gradients. * Techniques like counter-current chromatography (CCC) can be very effective for purifying polar compounds.[14][15] |
| Product instability on silica (B1680970) gel | * Use a neutral or deactivated silica gel. * Consider using other purification techniques such as preparative HPLC or crystallization. * Some sesquiterpene lactones can be sensitive to acidic conditions, which can be present on standard silica gel.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for Michael Addition of an Amine to this compound
Experimental Workflow
Caption: Workflow for the Michael addition of an amine to this compound.
Methodology:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Add the desired amine (1.1 to 2.0 equivalents).
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Quantitative Data Example (Hypothetical)
| Amine Nucleophile | Equivalents | Reaction Time (h) | Yield (%) |
| Morpholine | 1.2 | 4 | 85 |
| Benzylamine | 1.5 | 6 | 78 |
| Glycine methyl ester | 2.0 | 12 | 65 |
Protocol 2: Selective Hydrolysis of the C1-Acetate Group
Experimental Workflow
Caption: Workflow for the selective hydrolysis of the C1-acetate of this compound.
Methodology:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add a mild base such as potassium carbonate (K2CO3, 1.5 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Quantitative Data Example (Hypothetical)
| Base | Equivalents | Reaction Time (h) | Yield (%) |
| K2CO3 | 1.5 | 3 | 92 |
| NaHCO3 | 2.0 | 8 | 85 |
Signaling Pathway Diagram
While the semi-synthesis of derivatives does not directly involve signaling pathways, the rationale for creating these derivatives is often to modulate biological pathways. The α,β-unsaturated γ-lactone moiety in many sesquiterpene lactones is known to interact with nucleophilic residues in proteins, such as cysteine in the NF-κB transcription factor, thereby inhibiting its activity.
Caption: Proposed mechanism of NF-κB inhibition by a this compound derivative.
References
- 1. Synthesis and anticancer studies of Michael adducts and Heck arylation products of sesquiterpene lactones, zaluzanin D and zaluzanin C from Vernonia a ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06238B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Biocatalytic Regioselective O-acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C-n.m.r. studies of the acetylation sequences in partially N-deacetylated chitins (chitosans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 12. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted-Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. (2016) | A. S. Adekenova | 15 Citations [scispace.com]
Optimizing crystallization conditions for 1-Acetyltagitinin A for X-ray crystallography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 1-Acetyltagitinin A, a sesquiterpene lactone, for X-ray crystallography.
Troubleshooting Guides
Crystallization of small molecules like this compound can be a trial-and-error process. This guide addresses common problems encountered during crystallization experiments.
Problem 1: No Crystals Form, Only Clear Solution
This is a common issue indicating that the solution is not supersaturated, a necessary condition for crystal nucleation and growth.
| Potential Cause | Recommended Solution |
| Concentration too low | Increase the concentration of this compound in the solvent. |
| Solvent system is too good | The compound is highly soluble. Try a different solvent in which the compound has lower solubility. Alternatively, use a solvent/anti-solvent system via vapor diffusion or liquid-liquid diffusion.[1][2] |
| Precipitant concentration too low | If using a precipitant, increase its concentration incrementally. |
| Incorrect temperature | Vary the crystallization temperature. Some compounds crystallize better at lower temperatures (e.g., 4°C), while others prefer room temperature.[3][4] |
| Time | Crystallization can be a slow process. Allow the experiment to proceed for several days to weeks.[1] |
Problem 2: Amorphous Precipitate or Oil Forms
The formation of a non-crystalline solid or oil indicates that the solution has become supersaturated too quickly, leading to rapid precipitation rather than ordered crystal growth.
| Potential Cause | Recommended Solution |
| Concentration too high | Decrease the initial concentration of this compound.[5] |
| Rapid change in conditions | Slow down the rate of supersaturation. For evaporation methods, reduce the surface area of the solution or use a container with a loosely fitting cap.[2] For vapor diffusion, use an anti-solvent with a lower vapor pressure.[2][6] For cooling methods, slow down the rate of temperature change.[2] |
| Poor solvent/anti-solvent choice | The solvent and anti-solvent may be too different in polarity. Choose a pair with more similar properties. |
| Impure sample | Impurities can inhibit crystallization and promote precipitation. Ensure the purity of this compound is high (>95%).[3] |
Problem 3: Formation of Many Small Crystals (Microcrystals)
While the formation of crystals is a positive sign, a shower of microcrystals is often unsuitable for X-ray diffraction. This issue arises from an excessive number of nucleation events.
| Potential Cause | Recommended Solution |
| High level of supersaturation | Reduce the concentration of the compound or the precipitant to enter the metastable zone more slowly.[4][7] |
| Vibrations or disturbances | Keep the crystallization experiment in a location free from vibrations.[2] |
| Heterogeneous nucleation | Filter the solution to remove any dust or particulate matter that could act as nucleation sites.[7] |
| Seeding | Introduce a very small number of pre-existing crystals (seeds) into a solution that is in the metastable zone to promote the growth of a few large crystals rather than many small ones.[8] |
Problem 4: Crystals Are Poorly Formed or Have Defects
The quality of the crystals is crucial for obtaining high-resolution diffraction data.
| Potential Cause | Recommended Solution |
| Rapid crystal growth | Slow down the crystallization process by fine-tuning the parameters (concentration, temperature, evaporation/diffusion rate). Good crystals often grow slowly over several days.[2][6] |
| Impure sample | Impurities can be incorporated into the crystal lattice, causing defects.[7] Further purification of this compound may be necessary. |
| Solvent inclusion | The solvent may be incorporated into the crystal lattice, leading to disorder. Try different solvents. |
| Mechanical stress | Handle crystals carefully to avoid physical damage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization techniques for small molecules like this compound?
A1: The most common techniques are slow evaporation, vapor diffusion, and solvent layering (liquid-liquid diffusion).[2][9]
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing its concentration until supersaturation is reached and crystals form.[2]
-
Vapor Diffusion: A solution of the compound in a "good" solvent is placed in a sealed container with a "bad" solvent (anti-solvent) in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[2][9][10]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[10][11]
Q2: How do I choose a suitable solvent system for this compound?
A2: Start by testing the solubility of this compound in a range of common laboratory solvents. A good starting point is to find a solvent in which the compound is moderately soluble. For techniques like vapor diffusion and layering, you will need a solvent pair: a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
Table of Potential Solvents and Anti-solvents for Sesquiterpene Lactones:
| Good Solvents (Solvents) | Anti-solvents (Precipitants) |
| Acetone | Hexane, Heptane, Pentane |
| Ethyl Acetate | Hexane, Heptane |
| Dichloromethane | Hexane, Pentane, Diethyl Ether |
| Chloroform | Hexane, Pentane, Diethyl Ether |
| Methanol | Water, Diethyl Ether |
| Ethanol | Water, Diethyl Ether |
| Acetonitrile | Water, Toluene |
| Tetrahydrofuran (THF) | Hexane, Water |
Q3: What is the ideal concentration of this compound to start with?
A3: There is no universal ideal concentration. It is an empirical parameter that needs to be optimized for each solvent system. A good starting point for small molecules is typically in the range of 1-10 mg/mL.[1] It is recommended to set up a screen with a range of concentrations.
Q4: At what temperature should I conduct my crystallization experiments?
A4: Temperature is a critical variable that affects solubility and the rate of crystallization. It is advisable to conduct crystallization trials at different, stable temperatures, for example, at 4°C (in a cold room or refrigerator) and at room temperature (e.g., 20-25°C).[3][4] Temperature fluctuations should be avoided.
Q5: What are additives and should I use them?
A5: Additives are small molecules that can be added to the crystallization drop to influence crystal growth. They can sometimes improve crystal quality by altering the solution properties. For small molecules, this is less common than in protein crystallography, but in difficult cases, exploring additives could be beneficial.
Experimental Protocols
Protocol 1: Vapor Diffusion (Hanging Drop Method)
-
Dissolve this compound in a suitable "good" solvent to a concentration of approximately 5 mg/mL.
-
Pipette 1-2 µL of this solution onto a siliconized glass coverslip.
-
In the well of a 24-well crystallization plate, add 0.5-1.0 mL of the "anti-solvent".
-
Invert the coverslip and place it over the well, creating a seal with grease to form a "hanging drop".
-
Store the plate in a vibration-free environment and observe for crystal growth over several days to weeks.
Protocol 2: Slow Evaporation
-
Prepare a nearly saturated solution of this compound in a suitable solvent in a small vial or test tube.
-
Cover the container with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.[2]
-
Place the container in an undisturbed location.
-
Monitor the setup for the formation of crystals as the solvent volume decreases.
Visualizations
Caption: General workflow for optimizing crystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 2. Growing Crystals [web.mit.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 7. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. unifr.ch [unifr.ch]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Isolation of 1-Acetyltagitinin A
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the isolation of 1-Acetyltagitinin A from Tithonia diversifolia for larger studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary source material for isolating this compound?
A1: The primary source for isolating this compound is the leaves of Tithonia diversifolia (Mexican sunflower).[1]
Q2: What type of compound is this compound?
A2: this compound is a germacrane-type sesquiterpene lactone.
Q3: What are the general steps for isolating this compound on a larger scale?
A3: The general workflow involves:
-
Extraction: Large-scale extraction of dried, powdered Tithonia diversifolia leaves with a suitable organic solvent.
-
Solvent Partitioning (Optional but Recommended): Liquid-liquid extraction to remove highly polar or non-polar impurities.
-
Chromatographic Purification: Multi-stage column chromatography, typically starting with silica (B1680970) gel followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Q4: What are the expected challenges when scaling up the isolation process?
A4: Common challenges include maintaining extraction efficiency, handling large volumes of solvents, ensuring consistent chromatographic separation, and potential degradation of the target compound on the stationary phase.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scaled-up isolation and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | - Inefficient extraction method.- Insufficient solvent-to-biomass ratio.- Plant material not properly dried or ground. | - Increase extraction time or consider a more efficient method like ultrasound-assisted extraction.[3]- Increase the solvent volume.- Ensure plant material is thoroughly dried and finely powdered. |
| Poor Separation on Silica Gel Column | - Inappropriate solvent system.- Column overloading.- Compound degradation on silica.- Co-elution with other closely related sesquiterpene lactones. | - Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. A common gradient is Hexane:Ethyl Acetate (B1210297).[4]- Reduce the amount of crude extract loaded onto the column.- Deactivate the silica gel with a small amount of a base like triethylamine (B128534) in the mobile phase.[2]- Consider a different stationary phase like alumina (B75360) or employ multi-step chromatographic purification. |
| This compound Not Eluting from the Column | - The mobile phase is not polar enough.- The compound may have degraded on the column. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[2] |
| Tailing Peaks in Preparative HPLC | - Column overloading.- Inappropriate mobile phase pH.- Presence of interfering compounds. | - Reduce the injection volume or the concentration of the sample.- Adjust the pH of the mobile phase.- Pre-purify the sample using silica gel chromatography to remove impurities. |
| Irreproducible Retention Times in HPLC | - Poor column equilibration.- Fluctuations in solvent composition or temperature.- Column degradation. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection.[5]- Use a column oven for temperature control and prepare fresh mobile phase.[5]- Replace the column if it has been used extensively. |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
-
Preparation of Plant Material: Air-dry fresh leaves of Tithonia diversifolia in the shade until brittle. Grind the dried leaves into a fine powder.
-
Extraction:
-
Macerate 10 kg of the powdered leaves in 50 L of dichloromethane (B109758) for 72 hours at room temperature with occasional stirring.
-
Filter the mixture through a coarse filter, followed by a finer filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of 1.5 kg of silica gel (60-120 mesh) in n-hexane.
-
Pour the slurry into a large glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve 200 g of the crude dichloromethane extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto 400 g of silica gel and allow the solvent to evaporate completely.
-
Carefully load the dried, impregnated silica gel onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane.
-
Gradually increase the polarity by increasing the percentage of EtOAc (e.g., 95:5, 90:10, 85:15, and so on). A suggested gradient is based on the separation of tagitinin C from the same plant.[4]
-
Collect fractions of 1 L each.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm) or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine fractions containing spots with a similar Rf value to that of a this compound standard (if available).
-
Protocol 3: Preparative HPLC Purification
-
Sample Preparation: Dissolve the combined and concentrated fractions from the silica gel column in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating sesquiterpene lactones.
-
Flow Rate: Adjust based on the column dimensions.
-
Detection: UV detector at 210-220 nm, as sesquiterpene lactones often absorb in this range.[6]
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods (NMR, MS).
Quantitative Data Summary
The following table provides an estimated summary of the quantitative data for a scaled-up isolation process starting from 10 kg of dried Tithonia diversifolia leaves. These values are illustrative and can vary based on the plant's origin, harvest time, and specific experimental conditions.
| Parameter | Extraction | Silica Gel Chromatography | Preparative HPLC |
| Starting Material (kg) | 10 | 0.2 (Crude Extract) | 0.01 (Enriched Fraction) |
| Solvent Volume (L) | 50 (Dichloromethane) | ~100 (Hexane:EtOAc gradient) | ~10 (Acetonitrile:Water) |
| Processing Time (hours) | 72 | 48 | 24 |
| Yield (g) | 200 (Crude Extract) | 10 (Enriched Fraction) | 0.15 (Pure this compound) |
| Purity (%) | <5 | 30-50 | >95 |
Visualizations
Caption: Experimental workflow for the scaled-up isolation of this compound.
Caption: Troubleshooting logic for low yield in this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. Standardised Ethanol Extract of Tithonia diversifolia (Hemsley) A Gray Leaves Improve Insulin Sensitivity and Increase Mitochondrial DNA Copy Numbers in Skeletal Muscles of Streptozotocin-Nicotinamide-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls [mdpi.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 1-Acetyltagitinin A and Tagitinin C Bioactivities: A Guide for Researchers
This guide provides a comparative overview of the documented biological activities of two sesquiterpene lactones, 1-Acetyltagitinin A and Tagitinin C, primarily isolated from Tithonia diversifolia. While extensive research has elucidated the diverse pharmacological potential of Tagitinin C, data on this compound remains notably scarce, precluding a direct, comprehensive comparison. This document summarizes the available experimental data for both compounds, details relevant experimental protocols, and visualizes the known signaling pathway for Tagitinin C.
Data Presentation: Bioactivity Profile
A significant disparity exists in the volume of research concerning Tagitinin C versus this compound. Tagitinin C has been investigated for a wide array of bioactivities, with substantial data available on its cytotoxic effects against various cancer cell lines. In contrast, quantitative bioactivity data for this compound is largely unavailable in the current scientific literature.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Tagitinin C | HepG2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [1] |
| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [1] | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.25 | [2] | |
| T. brucei (TC221) | Trypanosomiasis | 0.0042 | [3][4] | |
| Tagitinin A | T. brucei (TC221) | Trypanosomiasis | "Rather active" (specific IC50 not provided) | [3][4] |
| This compound | - | - | No data available | - |
Note: The data for Tagitinin A is included to provide a reference for a closely related compound, though it is not the acetylated form. The original study described both Tagitinin A and C as "rather active," but highlighted that Tagitinin C exhibited "very strong inhibition" against T. brucei.[3][4]
Overview of Known Bioactivities
Tagitinin C has demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Tagitinin C exhibits significant cytotoxic effects against a range of human cancer cell lines, including those of the breast, pancreas, and liver.[1][5] It can induce apoptosis and cause cell cycle arrest.[2][5] Furthermore, it has shown anti-metastatic potential in hepatocellular carcinoma models.[1]
-
Antitrypanosomal Activity: It is a potent inhibitor of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, showing activity 4.5 times greater than the reference drug suramin.[3][4]
-
Anti-inflammatory Properties: Studies have indicated that tagitinins, including Tagitinin C, can decrease the production of pro-inflammatory cytokines such as IL-6, CXCL8, and TNF-α in human neutrophils.
-
Other Activities: Tagitinin C has also been reported to possess antiviral, antibacterial, antifungal, and allelopathic properties.[5]
This compound , in contrast, has very limited available data. While it has been isolated, its biological activities have not been extensively characterized in published literature. One study noted its isolation from the roots of Oroxylum indicum, but did not provide bioactivity data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the bioactivities of Tagitinin C.
Table 2: Summary of Experimental Methodologies
| Experiment | Purpose | Brief Protocol |
| MTT Assay | To assess cell viability and cytotoxicity. | Cancer cells (e.g., HepG2, Huh 7) are seeded in 96-well plates and treated with varying concentrations of Tagitinin C. After a specified incubation period, MTT reagent is added, which is converted to formazan (B1609692) by viable cells. The formazan crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells and calculate the IC50 value.[1] |
| Scratch Migration Assay | To evaluate the effect on cell migration, an indicator of metastatic potential. | A "scratch" or wound is created in a confluent monolayer of cancer cells. The cells are then treated with Tagitinin C. The rate of wound closure is monitored and photographed at different time points to assess the inhibition of cell migration compared to a control group.[1] |
| MMP Activity Assay (Gelatin Zymography) | To measure the activity of matrix metalloproteinases (MMPs), enzymes involved in metastasis. | Proteins from cell lysates or conditioned media are separated by electrophoresis on a gelatin-containing polyacrylamide gel. The gel is then incubated in a buffer that allows for MMPs to digest the gelatin. The gel is stained, and areas of MMP activity appear as clear bands against a stained background.[1] |
| Antitrypanosomal Activity Assay | To determine the inhibitory effect on Trypanosoma brucei. | Bloodstream forms of T. brucei are cultured and exposed to different concentrations of the test compound. Cell viability is assessed after a set incubation period, typically using a resazurin-based assay, to determine the IC50 value.[3] |
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the bioactivities of Tagitinin C are an active area of research. A key identified pathway is its ability to induce a form of regulated cell death called ferroptosis in colorectal cancer cells. This process is mediated through the PERK-Nrf2-HO-1 signaling pathway.
-
Endoplasmic Reticulum (ER) Stress: Tagitinin C induces ER stress.[2]
-
PERK Activation: This stress activates the PERK (protein kinase RNA-like endoplasmic reticulum kinase) pathway.[1][2]
-
Nrf2 Activation: Activated PERK leads to the phosphorylation and nuclear translocation of Nrf2 (nuclear factor erythroid 2-related factor 2).[1][2]
-
HO-1 Upregulation: In the nucleus, Nrf2 promotes the transcription of target genes, including heme oxygenase-1 (HO-1).[1][2]
-
Ferroptosis: The upregulation of HO-1 contributes to an increase in the labile iron pool, leading to lipid peroxidation and ultimately, ferroptosis.[2]
No specific signaling pathways have been elucidated for This compound due to the lack of research.
Mandatory Visualizations
The following diagrams illustrate the known signaling pathway for Tagitinin C and a general workflow for assessing cytotoxicity.
Caption: Signaling pathway of Tagitinin C-induced ferroptosis.
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
This comparative analysis highlights a significant knowledge gap between the well-studied Tagitinin C and its acetylated counterpart, this compound. Tagitinin C stands out as a promising natural product with potent anticancer and antitrypanosomal activities, underpinned by a partially elucidated mechanism of action involving the induction of ferroptosis.
The lack of data for this compound underscores a critical need for further research. Future studies should focus on:
-
Isolation and Characterization: Ensuring a sufficient supply of purified this compound for comprehensive biological screening.
-
Broad-Spectrum Bioactivity Screening: Evaluating its cytotoxic, anti-inflammatory, antiviral, and other potential pharmacological effects in a range of in vitro assays.
-
Direct Comparison with Tagitinin C: Conducting head-to-head studies to determine if the acetyl group significantly modulates bioactivity.
-
Mechanistic Studies: If significant activity is observed, elucidating the underlying signaling pathways and molecular targets.
Such research is essential to fully understand the structure-activity relationships within the tagitinin class of compounds and to potentially uncover new therapeutic leads.
References
- 1. Identification of tagitinin C from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation [umu.diva-portal.org]
- 2. In vivo anti-inflammatory and antioxidant properties of ellagitannin metabolite urolithin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytotoxic activity of 1-acyl- and 1,2-diacyl-4,4-diethyl-3,5-pyrazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sesquiterpene Lactones in Anti-Inflammatory Models: Evaluating 1-Acetyltagitinin A Against Other Key Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of sesquiterpene lactones, with a focus on 1-Acetyltagitinin A in relation to other well-researched compounds in this class, such as Parthenolide and Helenalin. While direct quantitative experimental data for this compound is limited in the current body of scientific literature, this guide offers a framework for its evaluation based on the established activities of structurally similar sesquiterpene lactones.
Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse biological activities, including potent anti-inflammatory effects. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Comparative Analysis of Anti-Inflammatory Activity
Table 1: In Vitro Anti-Inflammatory Activity of Sesquiterpene Lactones
| Compound | Assay | Cell Line | Stimulant | Parameter Measured | IC50 (µM) | Reference |
| Parthenolide | NF-κB Inhibition | Jurkat T cells | TNF-α | NF-κB DNA binding | ~5 | [1](--INVALID-LINK--) |
| Helenalin | NF-κB Inhibition | Jurkat T cells | PMA | NF-κB dependent transcription | ~2.5 | [1](--INVALID-LINK--) |
| Parthenolide | Nitric Oxide Production | RAW 264.7 macrophages | LPS | Nitrite (B80452) accumulation | ~1.2 | [2](--INVALID-LINK--) |
| Helenalin | Nitric Oxide Production | RAW 264.7 macrophages | LPS | Nitrite accumulation | ~0.5 | [2](--INVALID-LINK--) |
Table 2: In Vivo Anti-Inflammatory Activity of Sesquiterpene Lactones
| Compound | Animal Model | Assay | Dose | Inhibition of Edema (%) | Reference |
| Tagitinin F | Mice | Carrageenan-induced paw edema | 10 mg/kg | ~50% (at 4h) | [3](--INVALID-LINK--) |
Note: Data for Tagitinin F, a structurally related compound, is included to provide a potential reference for the in vivo activity of this compound.
Key Inflammatory Signaling Pathways
The primary anti-inflammatory mechanism of many sesquiterpene lactones is the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.
Experimental Protocols
To facilitate comparative studies and the evaluation of novel sesquiterpene lactones like this compound, detailed experimental protocols for key anti-inflammatory assays are provided below.
In Vitro: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Parthenolide, Helenalin)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control. Determine the IC50 value for each compound.
In Vivo: Carrageenan-Induced Paw Edema in Mice
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, Parthenolide, Helenalin)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of mice. The control group receives the vehicle only.
-
Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema by the test compounds compared to the control group.
Conclusion
Sesquiterpene lactones represent a promising class of natural products for the development of novel anti-inflammatory agents. While Parthenolide and Helenalin have been extensively studied, demonstrating significant inhibition of the NF-κB pathway and potent anti-inflammatory effects in various models, the specific activity of this compound remains to be quantitatively determined. Based on its structural classification as a sesquiterpene lactone, it is hypothesized that this compound will also exhibit anti-inflammatory properties, likely through the inhibition of the NF-κB pathway.
Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive in vitro and in vivo testing. The experimental protocols outlined in this guide provide a robust framework for such investigations, enabling a direct and quantitative comparison of its anti-inflammatory efficacy against established sesquiterpene lactones. Such studies will be crucial in elucidating the therapeutic potential of this compound and advancing the development of new anti-inflammatory drugs.
References
Cross-validation of 1-Acetyltagitinin A's effects in different cancer cell lines
A Comparative Analysis of Cytotoxicity, Anti-Metastatic Potential, and Mechanism of Action
Note: Initial searches for "1-Acetyltagitinin A" did not yield sufficient data for a comparative guide. This document focuses on the closely related and well-studied compound, Tagitinin C , a sesquiterpene lactone with demonstrated anti-cancer properties.
This guide provides a comprehensive comparison of the effects of Tagitinin C on various cancer cell lines. The data presented herein is compiled from multiple studies to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating the therapeutic potential of this natural compound. The guide includes quantitative data on cytotoxicity, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.
Quantitative Data Summary
The cytotoxic effects of Tagitinin C have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value | Reference |
| Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1 µg/mL | [1] |
| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 µg/mL | [1] |
| U373 | Glioblastoma | 6.1 µg/mL | [2] |
| HCT116 | Colorectal Carcinoma | ~20 µM (induces ferroptosis) | [3] |
| LU-1 | Lung Cancer | Significant toxicity observed | [4] |
Observed Effects in Cancer Cell Lines
Beyond direct cytotoxicity, Tagitinin C exhibits a variety of anti-cancer effects, which are detailed below for specific cell lines.
Colorectal Cancer (HCT116 cells):
-
Induction of Ferroptosis: Tagitinin C induces a form of iron-dependent programmed cell death known as ferroptosis. This is accompanied by a decrease in glutathione (B108866) (GSH) levels and an increase in lipid peroxidation[2][3].
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase in a dose-dependent manner[5][6].
-
Inhibition of Colony Formation and Migration: Tagitinin C significantly inhibits the ability of HCT116 cells to form colonies and migrate[5][6].
-
Signaling Pathway Modulation: The induction of ferroptosis is mediated through the activation of the Endoplasmic Reticulum (ER) stress pathway, which in turn activates the PERK-Nrf2-HO-1 signaling cascade[2][3].
Hepatocellular Carcinoma (Hep-G2 and Huh 7 cells):
-
Anti-Metastatic Activity: Tagitinin C demonstrates anti-metastatic potential by inhibiting the migration of both Hep-G2 and Huh 7 cells[1].
-
Inhibition of MMPs: The anti-metastatic effect is associated with the inhibition of matrix metalloproteinase-2 (MMP2) and matrix metalloproteinase-9 (MMP9) activity[1][7].
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on Tagitinin C are provided below.
1. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Tagitinin C and incubate for the desired period (e.g., 24, 48, or 72 hours)[8].
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader[9].
2. Cell Migration Assay (Scratch Assay)
This method is employed to assess the effect of a compound on cell migration.
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and grow them to form a confluent monolayer[10][11].
-
Creating the "Scratch": Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip[10][11].
-
Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells[10].
-
Compound Treatment: Add fresh media containing the desired concentration of Tagitinin C to the wells[11].
-
Imaging: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours) using a microscope[10].
-
Analysis: Measure the closure of the scratch over time to quantify cell migration[10].
3. MMP Activity Assay (Gelatin Zymography)
This technique is used to detect the activity of matrix metalloproteinases.
-
Sample Preparation: Collect conditioned media from cell cultures treated with and without Tagitinin C. Mix the media with a non-reducing sample buffer[12].
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin as a substrate[12].
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by MMPs[12].
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. The areas of gelatin degradation by MMPs will appear as clear bands against a blue background[12].
4. Western Blot Analysis for Signaling Pathways
This method is used to detect the levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Lyse the treated and untreated cells in a radioimmunoprecipitation assay (RIPA) buffer to extract total proteins[13].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay[13].
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane[13].
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against the target proteins (e.g., PERK, Nrf2, HO-1) overnight at 4°C[13].
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system[13].
Visualizations
Signaling Pathway of Tagitinin C in Colorectal Cancer Cells
Caption: Tagitinin C induces ferroptosis in colorectal cancer cells via the ER stress-PERK-Nrf2-HO-1 pathway.
General Experimental Workflow for Assessing Anti-Cancer Effects
Caption: A generalized workflow for the in vitro evaluation of the anti-cancer properties of Tagitinin C.
References
- 1. [PDF] Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells | Semantic Scholar [semanticscholar.org]
- 2. Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tagitinin C induces ferroptosis through PERK-Nrf2-HO-1 signaling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 12. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
Comparative study of extraction methods for 1-Acetyltagitinin A from Tithonia diversifolia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various methods for the extraction of sesquiterpene lactones, primarily focusing on tagitinin C as a representative compound for 1-Acetyltagitinin A, from the leaves of Tithonia diversifolia (Mexican Sunflower). The selection of an appropriate extraction method is critical for maximizing yield and purity, which are pivotal for subsequent research and drug development. This document outlines the experimental protocols and presents a comparative summary of the performance of different extraction techniques based on available experimental data.
Note on Analyte: The majority of comparative quantitative studies on sesquiterpene lactone extraction from Tithonia diversifolia have focused on tagitinin C. As this compound and tagitinin C are structurally related sesquiterpene lactones found in this plant, the extraction principles and comparative efficiencies of the methods described are expected to be highly similar. The data presented herein is for tagitinin C and serves as a strong proxy for the extraction of this compound.
Comparative Performance of Extraction Methods
The efficiency of an extraction method is determined by several factors, including the yield of the target compound, the purity of the extract, consumption of solvent, and the time required for the procedure. The following table summarizes the quantitative data from various studies on the extraction of tagitinin C from Tithonia diversifolia.
| Extraction Method | Key Parameter | Value | Solvent(s) | Extraction Time | Source |
| Ultrasound-Assisted Extraction (UAE) | Highest Concentration | 0.71 mg/mL | Ethanol (B145695) (48% and 96% w/w) | 30 - 60 min | [1][2] |
| Relative Yield | 3 times higher than maceration | Ethanol | 30 min | [3] | |
| Dynamic Maceration | Highest Concentration | 0.53 mg/mL | Ethanol (48% and 96% w/w) | 30 - 60 min | [1][2] |
| Soxhlet Extraction | Tagitinin C Content in Extract | 15.6% w/w | Dichloromethane | ~12 hours | [4] |
| Maceration with Lixiviation | Tagitinin C Content in Extract | 30.7% w/w | Diethyl ether | Not Specified | [4] |
| Supercritical Fluid Extraction (SFE) | Tagitinin C Content in Extract | 52.8% w/w | Supercritical CO₂ | < 25 min | [4][5] |
Experimental Workflow
The general process for the extraction and isolation of this compound from Tithonia diversifolia involves several key stages, from the preparation of the plant material to the final purification of the target compound.
Detailed Experimental Protocols
Below are the detailed methodologies for the key extraction techniques discussed.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and increasing extraction efficiency.
-
Plant Material: Dried and powdered leaves of Tithonia diversifolia.
-
Solvent: Ethanol (A factorial design study explored both 48% and 96% w/w).
-
Solid-to-Liquid Ratio: Varied between 1:5 and 1:10 g/mL.
-
Procedure:
-
Mix the powdered leaves with the ethanol solvent in a flask at the desired solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a frequency of approximately 20 kHz for a duration of 30 to 60 minutes.[3]
-
Maintain a constant temperature during the process (e.g., 40°C).[3]
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
Maceration (Static and Dynamic)
Maceration involves soaking the plant material in a solvent for a specified period to allow the soluble compounds to dissolve.
-
Plant Material: Dried and powdered leaves of Tithonia diversifolia.
-
Solvent: Ethanol, Dichloromethane, or Diethyl Ether.
-
Procedure (Dynamic Maceration):
-
Combine the powdered leaves with ethanol in a sealed container.
-
Agitate the mixture using a shaker at a controlled speed (e.g., 120 rpm) for 30 to 60 minutes.[6]
-
Filter the extract to remove the solid residue.
-
Evaporate the solvent from the filtrate to obtain the crude extract.
-
-
Procedure (Static Maceration with Lixiviation):
-
Soak the powdered plant material in the chosen solvent (e.g., diethyl ether) for an extended period (e.g., 24-72 hours) at room temperature.
-
Separate the liquid extract. The remaining plant material (marc) can be re-extracted with fresh solvent to maximize yield.
-
Combine the extracts and filter.
-
Remove the solvent under reduced pressure.
-
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent.
-
Plant Material: Dried and powdered leaves of Tithonia diversifolia.
-
Solvent: Dichloromethane or Acetone.[4]
-
Procedure:
-
Place the powdered leaves in a thimble made of filter paper.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Add the solvent to the distillation flask.
-
Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in a condenser, dripping into the thimble containing the plant material.
-
Once the solvent level in the chamber reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated for an extended period (e.g., 12 hours) until the extraction is complete.
-
After extraction, the solvent is evaporated to yield the crude extract.
-
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the ease of solvent removal.
-
Plant Material: Dried and powdered aerial parts of Tithonia diversifolia.
-
Solvent: Supercritical Carbon Dioxide (SC-CO₂), sometimes with a modifier like methanol.
-
Procedure:
-
Load the powdered plant material into the extraction vessel.
-
Pressurize and heat the CO₂ to bring it to its supercritical state (optimal conditions reported as 35.0 MPa and 68°C).[4]
-
Pass the supercritical CO₂ through the extraction vessel. The SC-CO₂ acts as a solvent, dissolving the tagitinins.
-
The extract-laden fluid is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
The CO₂ can be recycled, and the solvent-free extract is collected.
-
Signaling Pathways and Logical Relationships
The choice of extraction method can be visualized as a decision-making process based on desired outcomes such as yield, purity, and environmental impact.
References
- 1. Comparison of Ultrasound-assisted Extraction and Dynamic Maceration Over Content of Tagitinin C obtained from Tithonia diversifolia (Hemsl.) A. Gray Leaves Using Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Ultrasound-assisted Extraction and Dynamic Maceration Over Content of Tagitinin C obtained from Tithonia diversifolia (Hemsl.) A. Gray Leaves Using Factorial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardised Ethanol Extract of Tithonia diversifolia (Hemsley) A Gray Leaves Improve Insulin Sensitivity and Increase Mitochondrial DNA Copy Numbers in Skeletal Muscles of Streptozotocin-Nicotinamide-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Molecular Targets of 1-Acetyltagitinin A: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the molecular targets of 1-Acetyltagitinin A, a sesquiterpene lactone derived from Tithonia diversifolia. While direct knockout validation studies for this specific compound are not yet prevalent in published literature, extensive research on related compounds from the same plant, such as Tagitinin C, strongly implicates the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism of its anti-inflammatory and potential anti-cancer effects.[1][2] This guide outlines a robust, albeit hypothetical, experimental approach using knockout models to definitively validate NF-κB and its associated proteins as direct targets of this compound, and compares this methodology with alternative approaches.
Putative Molecular Target: The NF-κB Signaling Pathway
The NF-κB family of transcription factors are crucial regulators of inflammatory responses, cell survival, and proliferation.[3] Their activation is implicated in various chronic diseases, including cancer and inflammatory disorders.[4][5] The canonical NF-κB pathway is a key focus for therapeutic intervention. Small molecules that can inhibit this pathway are of significant interest in drug discovery.[4][5] Evidence suggests that sesquiterpene lactones from Tithonia diversifolia inhibit the activation of NF-κB, making it a prime putative target for this compound.[2]
Comparative Analysis of Target Validation Methods
Validating a molecular target is a critical step in drug development.[6] While several methods exist, CRISPR-Cas9 mediated knockout offers a high degree of specificity.[7]
| Method | Description | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Genetic knockout of a specific protein (e.g., p65 subunit of NF-κB) to observe if the cellular response to the compound is abrogated.[2][8][9] | High specificity, definitive evidence of target engagement, allows for the study of protein function.[7] | Technically demanding, potential for off-target effects, time-consuming. |
| Pharmacological Inhibition | Use of known inhibitors of the target pathway (e.g., IKK inhibitors for NF-κB) to see if they phenocopy the effects of this compound. | Relatively simple and fast, can provide initial evidence of pathway involvement. | Inhibitors can have off-target effects, does not definitively prove direct target interaction. |
| Overexpression Models | Overexpression of the target protein to see if it rescues the cells from the effects of the compound. | Can provide complementary evidence to knockout studies. | Overexpression may not reflect physiological conditions, potential for artifacts. |
| In Vitro Binding Assays | Direct measurement of the binding affinity of this compound to the purified target protein. | Provides direct evidence of physical interaction. | Does not confirm cellular activity or functional consequences of binding. |
Experimental Workflow for Target Validation using Knockout Models
A systematic approach is necessary to validate the molecular targets of this compound. The following workflow outlines the key steps using a CRISPR-Cas9 knockout strategy.
Key Signaling Pathways
Understanding the signaling pathways potentially modulated by this compound is crucial for designing validation experiments.
NF-κB Signaling Pathway
Apoptosis Signaling Pathway
The induction of apoptosis is a common outcome of anti-cancer therapies. This compound may induce apoptosis through the inhibition of pro-survival signals from NF-κB.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of RELA (p65)
-
sgRNA Design and Cloning : Design and clone sgRNAs targeting an early exon of the RELA gene into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).
-
Lentivirus Production and Transduction : Produce lentiviral particles in HEK293T cells and transduce the target cancer cell line.
-
Selection and Clonal Isolation : Select transduced cells with puromycin (B1679871) and perform single-cell cloning to isolate individual knockout clones.[10]
-
Validation of Knockout : Validate the knockout at the genomic level by sequencing the target region and at the protein level by Western blot to confirm the absence of p65 protein.[2]
Western Blot Analysis
-
Sample Preparation : Lyse wild-type and p65 knockout cells after treatment with this compound and/or TNF-α. Determine protein concentration.[5][11]
-
SDS-PAGE and Transfer : Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12][13]
-
Antibody Incubation : Block the membrane and incubate with primary antibodies against p-p65, total p65, IκBα, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.[13]
-
Detection : Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
MTT Cell Viability Assay
-
Cell Seeding : Seed wild-type and p65 knockout cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading : Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS-HCl) and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.
Expected Outcomes and Interpretation
The following table summarizes the expected outcomes that would validate p65 as a direct target of this compound.
| Assay | Wild-Type Cells | p65 Knockout Cells | Interpretation of Difference |
| MTT Cell Viability | Dose-dependent decrease in viability with this compound treatment. | Significantly reduced or no effect of this compound on cell viability. | The cytotoxic effect of the compound is dependent on the presence of p65. |
| Western Blot (p-p65) | Inhibition of TNF-α-induced p65 phosphorylation by this compound. | No p65 protein present. | Confirms the absence of the target protein in the knockout cells. |
| Western Blot (IκBα) | Stabilization of IκBα (reduced degradation) in the presence of this compound and TNF-α. | IκBα levels may be basally different but are not affected by TNF-α in the same way. The effect of the compound on IκBα degradation would be absent. | The compound's effect on the upstream NF-κB pathway is mediated through p65. |
| Apoptosis Assay | Increased apoptosis with this compound treatment. | Significantly reduced or no induction of apoptosis by this compound. | The pro-apoptotic effect of the compound is dependent on its modulation of the p65-mediated survival pathway. |
Conclusion
The use of knockout models, particularly CRISPR-Cas9, provides a powerful and specific approach to validate the molecular targets of novel compounds like this compound. Based on the available evidence for related natural products, NF-κB is a highly probable target. The experimental framework presented in this guide offers a comprehensive strategy to rigorously test this hypothesis. Successful validation using these methods would provide strong evidence for the mechanism of action of this compound and support its further development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethnopharmacological Potential of Tithonia diversifolia ( Hemsl ) A | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetyl cysteine prevents activities of STAT3 inhibitors, Stattic and BP-1-102 independently of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Anti-Metastatic Activity of Tagitinin C from Tithonia diversifolia in a Xenograft Mouse Model of Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 12. Tagitinin C | C19H24O6 | CID 11256548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethnopharmacological Potential of Tithonia diversifolia (Hemsl) A. Gray | Zendy [zendy.io]
Comparative cytotoxicity of 1-Acetyltagitinin A in normal versus cancer cells
A comprehensive analysis of preclinical data reveals that 1-Acetyltagitinin A, also known as 1'-S-1'-acetoxychavicol acetate (B1210297) (ACA), exhibits significant cytotoxic effects against a range of cancer cell lines while displaying minimal toxicity towards normal, healthy cells. This selective targeting, coupled with its ability to induce programmed cell death (apoptosis), positions this compound as a promising candidate for further investigation in cancer therapy.
This guide provides an objective comparison of the cytotoxic activity of this compound in various cancerous and non-cancerous cell lines, supported by experimental data from multiple studies. Detailed methodologies for the key experiments are provided, along with visualizations of the experimental workflow and the compound's proposed mechanism of action.
Quantitative Analysis of Cytotoxicity
The differential effect of this compound on cell viability is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates a higher cytotoxic potency.
Data from several in vitro studies have been compiled to compare the IC50 values of this compound across various human cancer cell lines and normal human cell lines. The results, summarized in the table below, clearly indicate a higher potency against malignant cells.
| Cell Line | Cell Type | Origin | IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| A549 | Non-Small Cell Lung Cancer | Human | 29.2 ± 1.4 | [1] |
| SK-LU-1 | Non-Small Cell Lung Cancer | Human | 25.0 ± 1.0 | [1] |
| MG-63 | Osteosarcoma | Human | 20.41 | [2] |
| Raji | Burkitt's Lymphoma | Human | 1.93 ± 0.26 (µg/mL) | [3] |
| Daudi | Burkitt's Lymphoma | Human | 1.74 ± 0.46 (µg/mL) | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | Human | <30.0 | [4] |
| Normal Cell Lines | ||||
| MCF 10A | Non-tumorigenic Breast Epithelial | Human | >30.0 | [1] |
| hFOB | Osteoblast | Human | 45.05 | [2] |
| PBMCs | Peripheral Blood Mononuclear Cells | Human | 4.69 ± 0.25 (µg/mL) | [3] |
| HMECs | Mammary Epithelial Cells | Human | Non-toxic at tested concentrations | [4][5] |
Experimental Protocols
The cytotoxic effects of this compound were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cell Viability
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effects.[1]
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for another 3-4 hours.[6][7]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals that have formed in viable cells.[6]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the biological pathways affected by this compound, the following diagrams have been generated.
Caption: A simplified workflow for determining the comparative cytotoxicity of this compound.
Studies suggest that this compound induces apoptosis in cancer cells by modulating the p53 signaling pathway, which in turn regulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, and ultimately leads to the activation of executioner caspases and PARP cleavage.[4][8][9]
Caption: The proposed signaling cascade initiated by this compound leading to apoptosis in cancer cells.
References
- 1. The apoptotic effect of 1’S-1’-Acetoxychavicol Acetate (ACA) enhanced by inhibition of non-canonical autophagy in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1’- Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study | Safitri | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-proliferative, apoptotic induction, and anti-migration effects of hemi-synthetic 1′S-1′-acetoxychavicol acetate analogs on MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 1-Acetyltagitinin A and Parthenolide in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two sesquiterpene lactones, 1-Acetyltagitinin A and Parthenolide (B1678480), focusing on their anti-leukemic properties as observed in various in vitro models. This document is intended to be a resource for researchers and professionals in the field of oncology and drug development, offering a structured overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Disclaimer: Direct comparative studies on this compound and Parthenolide in leukemia models are scarce in publicly available literature. Data for this compound is limited; therefore, this guide utilizes data from its closely related parent compounds, Tagitinin A and Tagitinin C, as a proxy to provide a preliminary comparative analysis. The findings presented here should be interpreted with this consideration.
Executive Summary
Parthenolide, a well-studied sesquiterpene lactone, has demonstrated potent and selective cytotoxic activity against a wide range of leukemia cell lines and primary patient samples, including leukemia stem cells.[1][2] Its primary mechanisms of action involve the inhibition of the pro-survival NF-κB signaling pathway, induction of apoptosis through both intrinsic and extrinsic pathways, and the generation of reactive oxygen species (ROS).[2][3]
Data on Tagitinin A and its derivatives in leukemia are less extensive. However, preliminary studies indicate that Tagitinin A and C also exhibit anti-leukemic properties, including the induction of apoptosis and cell cycle arrest in acute myeloid leukemia (AML) cells. While the precise mechanisms are still under investigation, their structural similarity to parthenolide suggests a potential overlap in their molecular targets.
This guide will delve into the quantitative data available for both compounds, detail the experimental methodologies for key assays, and provide visual representations of the pertinent signaling pathways and experimental workflows.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Tagitinin A/C and Parthenolide in various leukemia cell lines.
Table 1: In Vitro Cytotoxicity in Leukemia Cell Lines
| Compound | Cell Line | Cell Type | IC50 / Effective Concentration | Citation |
| Tagitinin A (proxy) | OCI-AML3 | Acute Myeloid Leukemia | Effective at 2.5 µg/mL | |
| Tagitinin C (proxy) | OCI-AML3 | Acute Myeloid Leukemia | Effective at 0.25 µg/mL | |
| Parthenolide | U937 | Acute Myeloid Leukemia | 5.8 µM | [4] |
| Parthenolide | Jurkat | T-cell Acute Lymphoblastic Leukemia | 16.1 µM | [1] |
| Parthenolide | MV4-11 | Acute Myeloid Leukemia | ~5 µM | [5] |
| Parthenolide | Primary AML Cells | Acute Myeloid Leukemia | 5-7.5 µM (induces strong apoptosis) | [2] |
| Parthenolide | Pre-B ALL | B-cell Acute Lymphoblastic Leukemia | 5-10 µM (induces apoptosis) | [6] |
Table 2: Mechanistic Effects in Leukemia Models
| Mechanism | This compound (inferred from Tagitinin A/C) | Parthenolide |
| NF-κB Inhibition | Suggested, due to structural similarity to other sesquiterpene lactones. | Potent inhibitor of NF-κB activation.[2] |
| Apoptosis Induction | Induces apoptosis in OCI-AML3 cells. | Induces robust apoptosis in various leukemia cell lines and primary cells.[1][2][4] |
| Cell Cycle Arrest | Causes cell cycle arrest at the G0/G1 phase in OCI-AML3 cells. | Can induce cell cycle arrest, for example, at the S to G2/M phase transition in ALL cell lines.[1] |
| ROS Generation | Not extensively studied. | Increases intracellular reactive oxygen species.[3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on leukemia cell lines.
-
Cell Seeding: Leukemia cell lines (e.g., U937, Jurkat, MV4-11, OCI-AML3) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Parthenolide (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is incubated overnight at 37°C.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Leukemia cells are treated with the desired concentrations of this compound or Parthenolide for a specified time (e.g., 24 hours).
-
Cell Harvesting and Washing: Cells are harvested, washed twice with cold PBS, and then resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compounds on cell cycle distribution.
-
Cell Treatment and Harvesting: Leukemia cells are treated with the compounds for the desired time, then harvested and washed with PBS.
-
Fixation: The cell pellet is resuspended in 500 µL of cold PBS, and 4.5 mL of cold 70% ethanol (B145695) is added dropwise while vortexing. The cells are fixed overnight at -20°C.
-
Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to assess the effect of the compounds on the expression and activation of proteins in the NF-κB signaling pathway.
-
Protein Extraction: Following treatment with the compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified NF-κB signaling pathway and points of inhibition.
References
- 1. Parthenolide: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies [mdpi.com]
- 4. Parthenolide Induces Apoptosis in Committed Progenitor AML Cell line U937 via Reduction in Osteopontin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micelle Delivery of Parthenolide to Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide induces significant apoptosis and production of reactive oxygen species in high-risk pre-B leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Acetyltagitinin A: A Guide for Laboratory Professionals
For Immediate Reference: Treat 1-Acetyltagitinin A as a cytotoxic and hazardous chemical waste. Segregate from general laboratory waste and dispose of through a licensed hazardous waste disposal service.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its classification as a sesquiterpene lactone, a class of compounds known for potential cytotoxicity, this compound requires management as hazardous chemical waste. This guide provides essential, step-by-step instructions for its proper disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound, including during disposal procedures.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a full-face shield. | To protect eyes from splashes and aerosols. |
| Lab Coat | Disposable, fluid-resistant gown. | To protect skin and clothing from contamination. |
| Respiratory | N95 or higher-rated respirator. | Recommended when handling the powder form to prevent inhalation. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize exposure and ensure regulatory compliance.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused neat compound, contaminated personal protective equipment (gloves, disposable lab coats), weigh paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled solid hazardous waste container. The label should read "Hazardous Waste" and "Cytotoxic" and list "this compound" as a component.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated, and clearly labeled hazardous liquid waste container. The container must be compatible with the solvents used. The label should include "Hazardous Waste," "Cytotoxic," the name "this compound," and the approximate concentration.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as "Hazardous Waste" and "Cytotoxic."
2. Container Management:
-
Keep hazardous waste containers closed at all times, except when adding waste.
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion and prevent spills.
-
Ensure that the exterior of the waste containers remains clean and free of contamination.
3. Storage:
-
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.
-
The SAA should be away from general laboratory traffic and incompatible chemicals.
4. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures for Spills
In the event of a spill, the primary objective is to prevent exposure and contain the material.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
